molecular formula C22H36Br2O2 B11927565 1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene

1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene

Cat. No.: B11927565
M. Wt: 492.3 g/mol
InChI Key: PKTYUNYXVKNWKX-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene is an organic compound with the molecular formula C22H36Br2O2 and a molecular weight of 492.33 g/mol . This compound is characterized by the presence of two bromine atoms and two (2-ethylhexyl)oxy groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene can be synthesized through a multi-step process involving the bromination of 1,4-dihydroxybenzene followed by etherification with 2-ethylhexanol . The general synthetic route involves:

    Bromination: 1,4-Dihydroxybenzene is brominated using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the reaction rate and prevent over-bromination.

    Etherification: The brominated intermediate is then reacted with 2-ethylhexanol in the presence of a base such as potassium carbonate. This step involves heating the reaction mixture to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, sodium ethoxide, and amines.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized intermediates .

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and ether linkages. The bromine atoms can undergo nucleophilic substitution, while the ether linkages provide stability to the molecule . The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene is unique due to the presence of bulky (2-ethylhexyl)oxy groups, which impart specific solubility and steric properties to the molecule. These properties make it particularly useful in the synthesis of conducting polymers and advanced materials .

Properties

Molecular Formula

C22H36Br2O2

Molecular Weight

492.3 g/mol

IUPAC Name

1,4-dibromo-2,5-bis(2-ethylhexoxy)benzene

InChI

InChI=1S/C22H36Br2O2/c1-5-9-11-17(7-3)15-25-21-13-20(24)22(14-19(21)23)26-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3

InChI Key

PKTYUNYXVKNWKX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1Br)OCC(CC)CCCC)Br

Origin of Product

United States

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